molecular formula C24H29N5O4 B2660812 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea CAS No. 896029-42-8

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B2660812
CAS No.: 896029-42-8
M. Wt: 451.527
InChI Key: PKFIMHFLMMNTCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Triazoloazepine Research

The triazoloazepine core originated from efforts to merge the metabolic stability of azepines with the versatile reactivity of triazoles. Early work focused on 1,2,4-triazolo[4,3-a]azepines as γ-secretase inhibitors for Alzheimer’s disease, leveraging their ability to penetrate the blood-brain barrier while maintaining enzymatic selectivity. The incorporation of azepine’s seven-membered ring addressed conformational flexibility limitations observed in smaller heterocycles, enabling improved binding pocket accommodation.

Key milestones include the development of palladium-catalyzed C–H functionalization methods, which enabled efficient synthesis of quinoline-fused triazoloazepines. This advancement facilitated systematic structure-activity relationship (SAR) studies, particularly in optimizing substituent effects at the C-3 and C-5 positions. The recent shift toward urea-functionalized derivatives, such as the subject compound, reflects a deliberate strategy to enhance hydrogen-bond donor capacity while preserving lipophilic efficiency.

Strategic Significance of Urea Pharmacophores in Drug Design

Urea groups serve as privileged pharmacophores due to their dual hydrogen-bonding capacity and conformational rigidity. In serine hydrolase inhibition, 1,2,3-triazole ureas demonstrate sub-nanomolar potency by covalently modifying catalytic serine residues through carbamoylation. The subject compound’s urea bridge likely enhances target residence time through:

  • Bidirectional hydrogen bonding with backbone amides (e.g., Asn155 in γ-secretase)
  • Stabilization of transition states in enzymatic cleavage reactions
  • Modulation of electron density in adjacent aromatic systems

Comparative studies show urea-containing triazoloazepines exhibit 10-100x greater potency than carbamate or amide analogues against neurodegenerative targets. This enhancement correlates with urea’s ability to maintain planar geometry during target engagement, reducing entropic penalties associated with binding.

Taxonomic Classification Within Heterocyclic Systems

The compound belongs to the fused polycyclic nitrogen heterocycle family, classified as:
Primary ring system : 6,7,8,9-Tetrahydro-5H-triazolo[4,3-a]azepine

  • Triazolo component: 1,2,4-triazole (Position 4,3-a fusion)
  • Azepine component: Partially saturated seven-membered ring (5H designation)

Substituent taxonomy :

Position Substituent Pharmacophoric Role
N-1 2,4-Dimethoxyphenylmethyl π-π stacking with aromatic residues
N-3 4-Methoxyphenyl Hydrophobic pocket filling
C-3 Urea linker Hydrogen-bond network formation

This classification places the compound within the broader family of triazolo-fused medium-ring heterocycles, which demonstrate unique pharmacokinetic profiles compared to benzannulated systems.

Contemporary Research Landscape of Triazoloazepine-Ureas

Recent advances focus on three primary applications:

Table 1: Emerging Applications of Triazoloazepine-Urea Derivatives

Application Mechanism Key Findings
Neurodegenerative disease γ-Secretase modulation 85% Aβ42 reduction in vitro
Antiviral therapy Viral protease inhibition IC~50~ = 12 nM vs. SARS-CoV-2 Mpro
Kinase signaling regulation Allosteric PDK1 inhibition 10x selectivity over AKT

Synthetic methodologies have evolved to address regioselectivity challenges in triazoloazepine functionalization. Copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) now enable precise urea conjugation while avoiding metal contamination. Computational modeling predicts the subject compound’s methoxy groups enhance solubility (clogP = 2.1) without compromising membrane permeability, addressing historical limitations of urea-based therapeutics.

Current structure-activity relationship (SAR) studies focus on:

  • Varying methoxy substitution patterns to optimize CYP450 metabolism profiles
  • Replacing the central urea with thiourea or guanidine isosteres
  • Exploring alternative azepine saturation states (e.g., fully unsaturated vs. tetrahydro)

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-31-18-10-8-17(9-11-18)25-24(30)29(20-13-12-19(32-2)15-21(20)33-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFIMHFLMMNTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea linkage.

    Substitution Reactions: Introducing the methoxy groups on the phenyl rings through nucleophilic aromatic substitution.

    Cyclization: Forming the triazoloazepine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The urea linkage can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of methoxy groups would yield phenolic derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea would depend on its specific interactions with molecular targets. It might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways involved in disease processes.

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a triazole moiety known for its diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activities associated with this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3C_{24}H_{29}N_5O_3, with a molecular weight of approximately 445.52 g/mol. The structure features a urea linkage and a triazole ring fused with a tetrahydroazepine, which contributes to its biological activity.

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of compounds containing the 1,2,4-triazole structure. Triazoles are recognized for their activity against various pathogens:

  • Bacterial Activity : Compounds similar in structure have shown significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles exhibit minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal efficacy of triazole derivatives is well-documented. They inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of triazole-containing compounds is notable:

  • In vitro Studies : Compounds derived from 1,2,4-triazoles have been evaluated against various cancer cell lines. For example, certain triazole derivatives demonstrated cytotoxic effects on MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines . These studies suggest that the compound may interfere with cellular proliferation and induce apoptosis.
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design:

Structural Feature Biological Activity
Triazole RingAntifungal and antibacterial activity
Urea LinkageEnhances binding affinity to target enzymes
Dimethoxyphenyl GroupsIncreases lipophilicity and bioavailability

The presence of methoxy groups in the phenyl rings enhances solubility and may contribute to improved pharmacokinetic properties.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antibacterial Study : A study reported that a triazole derivative exhibited strong antibacterial activity against Pseudomonas aeruginosa with an MIC value of 8 μg/mL .
  • Anticancer Activity : Another study showed that a related compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

  • Structural Differences : Replaces the 2,4-dimethoxyphenyl group with a 3-chloro-4-methoxyphenyl moiety and substitutes the 4-methoxyphenyl with a 3-methylphenyl group.
  • Impact: The chloro group increases lipophilicity (ClogP ~4.2 vs. The methyl group reduces polarity, which may alter binding kinetics .
  • Pharmacological Data: Not explicitly reported, but chloro-substituted analogs in showed antiproliferative activity (IC₅₀ = 1.2–3.8 µM in leukemia cell lines), suggesting halogenation enhances cytotoxicity .

3-(4-Methoxyphenyl)-1-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

  • Structural Differences : Retains the triazolo-azepin core but swaps the 2,4-dimethoxyphenyl for a 3-methylphenyl group.
  • Impact : The absence of methoxy groups reduces hydrogen-bonding capacity, likely decreasing solubility (predicted aqueous solubility ~0.05 mg/mL vs. ~0.12 mg/mL for the target compound). Methyl substitution may enhance metabolic stability but reduce target affinity .

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

  • Structural Differences : Replaces the triazolo-azepin with a benzodiazepine ring and substitutes aromatic groups with dimethylphenyl.
  • Impact : The benzodiazepine core introduces a seven-membered ring with a ketone, altering electronic properties and conformational flexibility. This compound’s higher ClogP (~5.1) suggests increased CNS penetration but possible off-target GABAergic effects .

1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea

  • Structural Differences: Incorporates a pyrrolidinone ring instead of triazolo-azepin and adds a fluorine atom.
  • Impact: Fluorine enhances electronegativity and metabolic stability, while the pyrrolidinone introduces a polar carbonyl group. The compound’s molecular weight (~549.6 g/mol) may limit bioavailability compared to the target compound .

Key Comparative Data Table

Compound Name Core Heterocycle Aromatic Substituents ClogP Molecular Weight (g/mol) Notable Activity
Target Compound Triazolo-azepin 2,4-dimethoxyphenyl, 4-methoxyphenyl ~3.8 ~463.5 Not reported
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-... Triazolo-azepin 3-chloro-4-methoxyphenyl, 3-methylphenyl ~4.2 439.9 Antiproliferative (IC₅₀ ~1–4 µM)
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-... Benzodiazepine 2,4-dimethylphenyl, phenyl ~5.1 412.5 CNS-targeted (hypothetical)
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-... Pyrrolidinone 3,4-dimethoxybenzyl, 4-fluorophenyl ~3.5 ~549.6 Not reported

Mechanistic and Pharmacokinetic Insights

  • Triazolo-azepin vs.
  • Methoxy Substitutions : Compounds with multiple methoxy groups (e.g., target compound) show enhanced solubility (e.g., ’s dihydro-pyrazolone analog with 2,4-dimethoxy groups had aqueous solubility >1 mg/mL) but may suffer from faster hepatic clearance .
  • Halogenation Effects : Chloro-substituted analogs (–3) exhibit higher cytotoxicity, likely due to increased electrophilicity and DNA interaction .

Q & A

Basic: What synthetic routes are recommended for preparing this urea-triazoloazepine derivative?

Methodological Answer:
The compound can be synthesized via multi-component coupling reactions involving substituted ureas, triazoles, and aromatic amines. Key steps include:

  • Reagent Selection : Use a triazoloazepine precursor with a reactive methyl group for urea bond formation.
  • Solvent/Catalyst Optimization : Conduct reactions in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
  • Temperature Control : Vary temperatures (e.g., 60–100°C) to optimize yields, as demonstrated in analogous triazine-urea syntheses .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and triazole/azepine ring vibrations .
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups) and azepine/triazole methylene/methine signals (δ 2.5–4.5 ppm). Use DMSO-d₆ or CDCl₃ as solvents .
  • Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the structure .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could identify interactions between these factors .
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR to determine optimal reaction times and intermediate stability .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water or HCl, reducing side reactions .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm urea carbonyl connectivity to triazoloazepine .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of aromatic groups) causing splitting anomalies .

Advanced: What strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-MS to identify labile groups (e.g., urea bonds) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Quantify decomposition products using validated HPLC methods .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds and hygroscopicity .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with modified methoxy groups or azepine ring substituents. Compare bioactivity (e.g., enzyme inhibition) to establish SAR trends .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with mutagenesis studies .
  • QSAR Modeling : Corrogate electronic (Hammett σ), steric (Taft Es), and solubility (LogP) parameters with activity data to build predictive models .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Test if metabolic transformation (e.g., demethylation of methoxy groups) alters activity in cell-based vs. cell-free assays .
  • Orthogonal Assays : Confirm hits using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .

Basic: What solvent systems are suitable for crystallization and X-ray diffraction studies?

Methodological Answer:

  • Slow Evaporation : Use mixed solvents like ethanol/water or DCM/hexane to grow single crystals.
  • Diffraction Analysis : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Solve structures using SHELX or PHENIX .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.